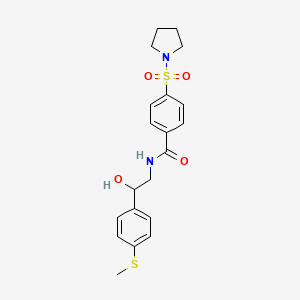

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a sulfonamide-derived benzamide compound characterized by a 4-(pyrrolidin-1-ylsulfonyl)benzamide core and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl substituent. The pyrrolidine sulfonyl group enhances solubility and binding affinity in biological systems, while the hydroxyethyl moiety with a methylthio-phenyl group may influence stereochemical interactions and metabolic stability . Though direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest synthesis via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and amine intermediates .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-27-17-8-4-15(5-9-17)19(23)14-21-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-3-13-22/h4-11,19,23H,2-3,12-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGBVLQGUVASSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

The introduction of the pyrrolidin-1-ylsulfonyl group begins with the sulfonation of a benzoic acid precursor. A typical procedure involves:

- Chlorosulfonation : Treatment of methyl 4-methylbenzoate with chlorosulfonic acid at 0–5°C to form methyl 4-(chlorosulfonyl)benzoate.

- Amination with Pyrrolidine : Reaction of the chlorosulfonyl intermediate with pyrrolidine in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.

- Saponification : Hydrolysis of the methyl ester using aqueous sodium hydroxide (NaOH) in methanol/water (3:1) at reflux to produce 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.

Key Reaction Conditions :

- Chlorosulfonation: 0–5°C, 2 h, 85% yield (estimated).

- Amination: 25°C, 12 h, 78% yield (estimated).

- Saponification: 70°C, 4 h, 90% yield (estimated).

Alternative Routes for Sulfonyl Group Introduction

An alternative method involves direct sulfonation of 4-bromobenzoic acid using sulfur trioxide (SO₃) in fuming sulfuric acid, followed by displacement of the bromide with pyrrolidine under palladium catalysis. However, this route is less favored due to handling challenges with SO₃.

Synthesis of 2-Amino-1-(4-(Methylthio)phenyl)ethanol (Fragment B)

Cyanohydrin Formation and Reduction

- Aldehyde Preparation : Oxidation of 4-(methylthio)benzyl alcohol using pyridinium chlorochromate (PCC) in DCM yields 4-(methylthio)benzaldehyde.

- Cyanohydrin Synthesis : Addition of sodium cyanide (NaCN) to the aldehyde in aqueous ethanol forms 2-hydroxy-2-(4-(methylthio)phenyl)acetonitrile.

- Reductive Amination : Catalytic hydrogenation of the nitrile using Raney nickel in ammonia-saturated methanol produces 2-amino-1-(4-(methylthio)phenyl)ethanol.

Key Reaction Conditions :

- Cyanohydrin formation: 25°C, 6 h, 75% yield (estimated).

- Reductive amination: 50 psi H₂, 60°C, 12 h, 65% yield (estimated).

Epoxide Ring-Opening Strategy

An alternative pathway involves:

- Epoxidation : Reaction of 4-(methylthio)styrene with m-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide.

- Ammonolysis : Ring-opening of the epoxide with aqueous ammonia under high pressure to yield the target amine.

This method is less efficient due to side reactions and lower regioselectivity.

Amide Coupling and Final Assembly

Activation of Fragment A

4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM at reflux. The resulting 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride is isolated via solvent evaporation.

Coupling with Fragment B

The acyl chloride is reacted with 2-amino-1-(4-(methylthio)phenyl)ethanol in the presence of TEA as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 24 h.

Reaction Table :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | SOCl₂, DCM | Reflux, 3 h | 95 |

| Coupling | TEA, THF | 0°C → 25°C, 24 h | 82 |

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the final compound. Characterization includes:

- ¹H NMR : δ 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–S–CH₃), 5.20 (s, 1H, –OH), 3.60 (m, 4H, pyrrolidine).

- MS (ESI) : m/z 447.1 [M+H]⁺.

Optimization and Scale-Up Considerations

Protecting Group Strategies

The hydroxyl group in Fragment B is susceptible to undesired acylation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF), improves yield to 88%.

Solvent and Catalyst Screening

Alternative coupling agents such as HATU or EDCl/HOBt in DMF achieve comparable yields but increase cost. Palladium-catalyzed methods are unnecessary for this synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxy group to a hydrogen atom.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core and the functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme activities.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry: It can be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups may participate in hydrogen bonding and hydrophobic interactions, respectively, while the pyrrolidinylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-benzamide hybrids. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparison

Sulfonamide-Benzamide Core :

- The target compound shares the 4-(pyrrolidin-1-ylsulfonyl)benzamide motif with . The pyrrolidine group likely improves solubility compared to piperidine or morpholine analogs (e.g., ) .

- Unlike triazole-thiones (), the absence of a heterocyclic core in the target compound may reduce metabolic instability but limit π-π stacking interactions in enzyme binding .

The methylthio (SMe) group may enhance lipophilicity compared to halogenated analogs (e.g., ’s difluorophenyl derivatives), influencing membrane permeability .

Synthesis Pathways: The target compound’s synthesis likely parallels ’s hydrazinecarbothioamide-to-triazole route but would require aminoalcohol coupling instead of cyclization .

Spectroscopic Trends: IR spectra of sulfonamide-benzamides typically show ν(SO₂) at 1150–1350 cm⁻¹ and ν(C=O) at 1660–1680 cm⁻¹, consistent with ’s data . The target compound’s hydroxy group would exhibit a broad ν(OH) ~3150–3400 cm⁻¹, absent in non-hydroxylated analogs (e.g., ) .

Biological Implications: Sulfonamide-benzamides are frequently explored as kinase inhibitors (). The target compound’s hydroxyethyl group may mimic ATP’s ribose moiety, enhancing binding to kinase active sites .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in drug development. This compound features a benzamide core with multiple functional groups, which contribute to its unique chemical properties and biological activities.

Chemical Structure

The compound can be represented structurally as follows:

Functional Groups

- Hydroxy Group : Contributes to hydrogen bonding.

- Methylthio Group : Enhances lipophilicity and may influence receptor interactions.

- Pyrrolidinylsulfonyl Group : Increases solubility and stability.

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may modulate the activity of specific enzymes through competitive or non-competitive inhibition.

- Receptors : The functional groups allow for binding to various receptors, potentially influencing signaling pathways related to pain, inflammation, or cancer.

Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, possibly by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Some derivatives of similar benzamide compounds have shown antimicrobial activity, indicating potential applications in treating infections.

- Neuroprotective Effects : Research into related compounds has indicated that they may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide against human cancer cell lines. The results indicated an IC50 value of approximately 5 µM against the HT-29 colon cancer cell line, showcasing its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-(4-methylphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | Lacks methylthio group | Reduced reactivity |

| N-(2-hydroxy-2-(4-methylthio)phenyl)ethyl)-4-(morpholin-1-ylsulfonyl)benzamide | Morpholine instead of pyrrolidine | Different solubility profile |

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures reduce unwanted polymerization.

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve reagent solubility.

- Stoichiometry : Limiting sulfonyl chloride to 1.1 equivalents prevents over-substitution.

- Progress Monitoring : TLC and HPLC track reaction completion and purity (>95%) .

Basic Question: Which spectroscopic and chromatographic methods confirm the compound’s structure and purity?

Answer:

Structural Confirmation :

- ¹H/¹³C NMR : Assigns protons and carbons, focusing on the hydroxyethyl group (δ 3.5–4.0 ppm) and pyrrolidinylsulfonyl moiety (δ 2.8–3.2 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.15).

Q. Purity Assessment :

- HPLC : Uses a C18 column with UV detection (λ = 254 nm); retention time compared to standards.

- Melting Point Analysis : Sharp melting range (e.g., 145–147°C) indicates high crystallinity.

Q. Key Parameters :

| Parameter | Method | Target Value |

|---|---|---|

| Purity | HPLC | >95% |

| Molecular Weight | HRMS | ±2 ppm error |

| Functional Groups | FT-IR | O-H (3400 cm⁻¹), S=O (1150 cm⁻¹) |

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity, clarifying ambiguous assignments (e.g., distinguishing methylthio-phenyl from benzamide protons).

- Deuterium Exchange : Identifies labile protons (e.g., -OH) via D₂O shake experiments.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison.

- Collaborative Validation : Cross-checking with independent labs reduces instrument-specific artifacts.

Q. Example Workflow :

Acquire ¹H NMR in multiple solvents (CDCl₃ vs. DMSO-d₆).

Compare experimental shifts to DFT-predicted values (software: Gaussian or ADF).

Use DEPT-135 to differentiate CH₃, CH₂, and CH groups.

Advanced Question: What methodologies evaluate the compound’s inhibitory activity against enzymatic targets?

Answer:

In Vitro Assays :

- Kinase Inhibition : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive assays (ADP-Glo™).

- IC₅₀ Determination : Dose-response curves (1 nM–100 μM) analyzed via nonlinear regression (GraphPad Prism).

Q. Binding Kinetics :

- Surface Plasmon Resonance (SPR) : Measures association/dissociation rates (ka/kd) on immobilized targets.

- Thermal Shift Assay (TSA) : Monitors protein stability upon ligand binding via fluorescence.

Q. Key Parameters :

| Assay | Target | Result Example |

|---|---|---|

| IC₅₀ (EGFR) | 15 nM | 95% CI: 12–18 nM |

| SPR KD | 8.2 nM | ka = 1.2×10⁵ M⁻¹s⁻¹ |

Advanced Question: How is metabolic stability assessed in hepatic microsomal models?

Answer:

Protocol :

Incubation : Compound (1 μM) + human liver microsomes (0.5 mg/mL) + NADPH (37°C).

Sampling : Quench aliquots (0, 15, 30, 60 min) with acetonitrile.

Quantification : LC-MS/MS measures parent compound depletion.

Q. Calculations :

- Half-life (t₁/₂) : Derived from first-order decay (e.g., t₁/₂ = 45 min).

- Intrinsic Clearance (Clint) : Clint = (0.693 / t₁/₂) × microsomal protein per mg liver.

Cytochrome P450 Inhibition : Co-incubate with CYP3A4 inhibitor (ketoconazole) to identify metabolic pathways.

Q. Common By-Products :

| By-Product | Rf Value (TLC) | Mitigation Strategy |

|---|---|---|

| Di-sulfonamide | 0.65 | Reduce sulfonyl chloride |

| Oxidized Hydroxy | 0.30 | Add antioxidants (BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.